molecular formula C20H17NO2 B13777999 Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- CAS No. 87755-82-6

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-

Cat. No.: B13777999
CAS No.: 87755-82-6
M. Wt: 303.4 g/mol
InChI Key: WEXOHOWDDVATNW-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methoxyphenyl)phenylamino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- typically involves the reaction of 4-methoxybenzaldehyde with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of aniline in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-Methoxybenzaldehyde

Uniqueness

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

87755-82-6

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(N-(4-methoxyphenyl)anilino)benzaldehyde

InChI

InChI=1S/C20H17NO2/c1-23-20-13-11-19(12-14-20)21(17-5-3-2-4-6-17)18-9-7-16(15-22)8-10-18/h2-15H,1H3

InChI Key

WEXOHOWDDVATNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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